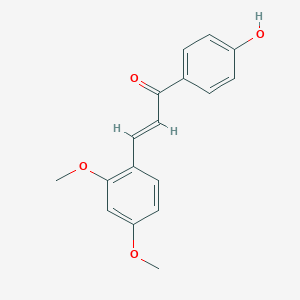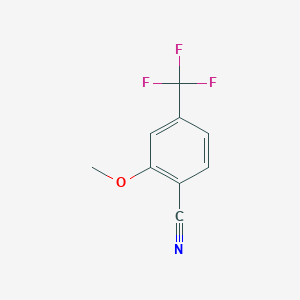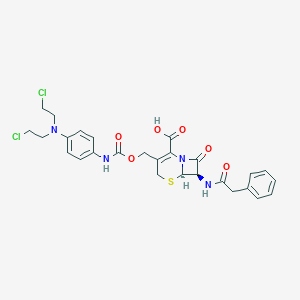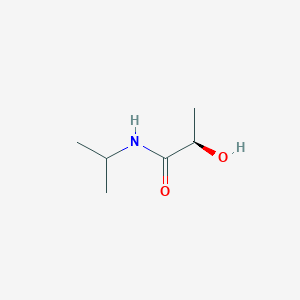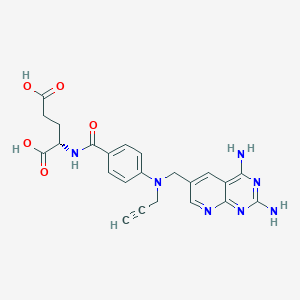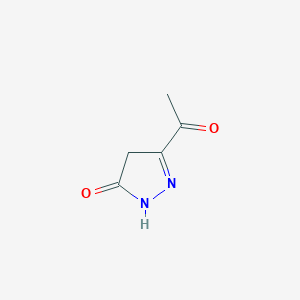
3-Acetyl-1,4-dihydropyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. ADHP is a potent inhibitor of metal-catalyzed oxidation reactions and has been used as a scavenger of free radicals in biological systems.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1,4-dihydropyrazol-5-one is based on its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound reacts with free radicals and neutralizes them, preventing them from causing damage to cellular components such as DNA, proteins, and lipids. 3-Acetyl-1,4-dihydropyrazol-5-one also chelates metal ions such as iron and copper, which are involved in the production of reactive oxygen species. By inhibiting metal-catalyzed oxidation reactions, 3-Acetyl-1,4-dihydropyrazol-5-one prevents the formation of reactive oxygen species and protects cells from oxidative stress.
Biochemische Und Physiologische Effekte
3-Acetyl-1,4-dihydropyrazol-5-one has been shown to have various biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. 3-Acetyl-1,4-dihydropyrazol-5-one has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have cardioprotective effects by reducing oxidative stress and preventing the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-1,4-dihydropyrazol-5-one has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be confirmed through NMR spectroscopy and elemental analysis. 3-Acetyl-1,4-dihydropyrazol-5-one is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 3-Acetyl-1,4-dihydropyrazol-5-one has some limitations for lab experiments. The compound is not very soluble in water, which can limit its use in aqueous systems. 3-Acetyl-1,4-dihydropyrazol-5-one also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the use of 3-Acetyl-1,4-dihydropyrazol-5-one in scientific research. One potential area of research is the development of new 3-Acetyl-1,4-dihydropyrazol-5-one derivatives with improved solubility and stability. Another area of research is the use of 3-Acetyl-1,4-dihydropyrazol-5-one in combination with other antioxidants or therapeutic agents to enhance its effectiveness. 3-Acetyl-1,4-dihydropyrazol-5-one can also be used as a tool to study the role of oxidative stress in various diseases and to develop new therapeutic strategies for these diseases. Finally, 3-Acetyl-1,4-dihydropyrazol-5-one can be used as a potential biomarker for oxidative stress in various biological systems.
Synthesemethoden
The synthesis of 3-Acetyl-1,4-dihydropyrazol-5-one can be achieved through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization using ethanol. The purity of the compound can be confirmed through NMR spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,4-dihydropyrazol-5-one has been extensively used in scientific research due to its ability to scavenge free radicals and inhibit metal-catalyzed oxidation reactions. The compound has been used in various fields such as biochemistry, pharmacology, and medicine. 3-Acetyl-1,4-dihydropyrazol-5-one has been shown to protect cells from oxidative stress and prevent DNA damage caused by reactive oxygen species. The compound has also been used as a potential therapeutic agent in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
139767-75-2 |
|---|---|
Produktname |
3-Acetyl-1,4-dihydropyrazol-5-one |
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
3-acetyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-5(9)7-6-4/h2H2,1H3,(H,7,9) |
InChI-Schlüssel |
REBXPTXCLFJFGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NNC(=O)C1 |
Kanonische SMILES |
CC(=O)C1=NNC(=O)C1 |
Synonyme |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



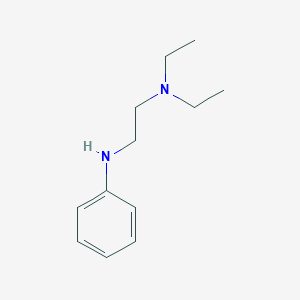
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
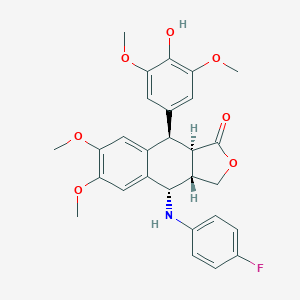
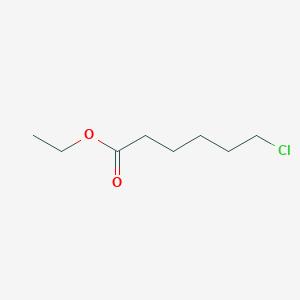
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
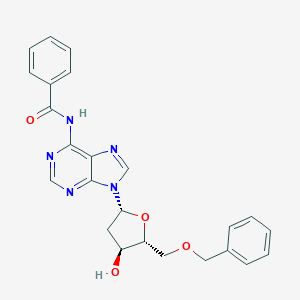
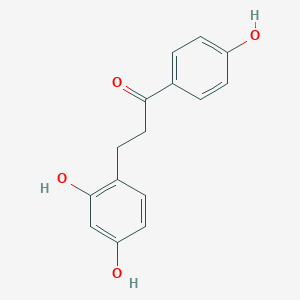
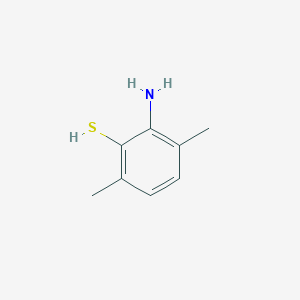
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
